Acetic acid, 2-(2H-1,4-benzoxazin-3-yl)hydrazide
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Overview
Description
Acetic acid, 2-(2H-1,4-benzoxazin-3-yl)hydrazide is a compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(2H-1,4-benzoxazin-3-yl)hydrazide typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. This reaction is carried out in a solvent like methylisobutylketone under reflux conditions . Another method involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of iron and acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-(2H-1,4-benzoxazin-3-yl)hydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced using reagents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Acetic acid, 2-(2H-1,4-benzoxazin-3-yl)hydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of acetic acid, 2-(2H-1,4-benzoxazin-3-yl)hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrazones with aldehydes and ketones, which can further participate in various biochemical pathways . The benzoxazine ring can interact with proteins and enzymes, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
Similar Compounds
- (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid
- (4-Benzyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid
- (3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid
Uniqueness
Acetic acid, 2-(2H-1,4-benzoxazin-3-yl)hydrazide is unique due to its specific hydrazide functional group, which allows it to form hydrazones and participate in unique biochemical reactions. This distinguishes it from other benzoxazine derivatives that may lack this functional group and, consequently, its specific reactivity.
Properties
CAS No. |
78959-27-0 |
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Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
N'-(2H-1,4-benzoxazin-3-yl)acetohydrazide |
InChI |
InChI=1S/C10H11N3O2/c1-7(14)12-13-10-6-15-9-5-3-2-4-8(9)11-10/h2-5H,6H2,1H3,(H,11,13)(H,12,14) |
InChI Key |
PJHQMHQOSVQXHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NNC1=NC2=CC=CC=C2OC1 |
Origin of Product |
United States |
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